ethyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate
Description
Ethyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is a coumarin-derived hybrid molecule. Its structure comprises:
- Coumarin core: A 2H-chromen-2-one scaffold with a methoxy group at position 7 and an oxo group at position 2.
- Substituent: A methylamino linker at position 4, connecting the coumarin core to an ethyl benzoate moiety.
This compound’s design leverages coumarin’s intrinsic bioactivity (e.g., anti-inflammatory, anticancer) while the benzoate ester and methoxy groups modulate solubility, stability, and target interactions .
Properties
IUPAC Name |
ethyl 2-[(7-methoxy-2-oxochromen-4-yl)methylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-3-25-20(23)16-6-4-5-7-17(16)21-12-13-10-19(22)26-18-11-14(24-2)8-9-15(13)18/h4-11,21H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTZXJVHRAWKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NCC2=CC(=O)OC3=C2C=CC(=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is a compound derived from the coumarin family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 262.26 g/mol. The structure includes a methoxy group and a chromene moiety, which are significant for its biological activity. The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of coumarins exhibit significant antimicrobial properties. This compound has shown:
-
Antibacterial Activity :
- Effective against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 15.625 μM to 125 μM .
- Exhibits bactericidal effects by inhibiting protein synthesis and nucleic acid production, leading to cell death.
- Antifungal Properties :
- Antibiofilm Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes critical for bacterial survival, including those involved in cell wall synthesis and metabolic pathways.
- Interaction with DNA/RNA : Some studies suggest that coumarins can intercalate into DNA, disrupting replication and transcription processes.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism | MIC (μM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15.625 - 62.5 | |
| Antibacterial | Enterococcus faecalis | 62.5 - 125 | |
| Antifungal | Candida albicans | < 62.5 | |
| Antibiofilm | MRSA | MBIC: 62.216 |
Case Study: Efficacy Against MRSA
In a controlled study, this compound was tested against clinical isolates of MRSA. The results indicated a significant reduction in biofilm formation compared to untreated controls, suggesting its potential as a therapeutic agent in managing chronic infections where biofilms are prevalent.
Comparison with Similar Compounds
Structural Modifications in Coumarin Derivatives
Key structural variations among coumarin-based analogs include substituent positions, linker types, and functional groups. Below is a comparative overview:
Functional Group Impact on Properties
- Methoxy vs.
- Amino Linkers vs. Ether/Oxy Linkers: The methylamino linker in the target compound allows for hydrogen bonding, unlike ether-linked derivatives (e.g., ’s Compound 2), which may affect receptor affinity .
- Benzoate Esters vs. Carboxylic Acids : The ethyl benzoate group enhances lipophilicity compared to carboxylic acid derivatives (e.g., ’s 4g), favoring membrane permeability but possibly reducing aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
